molecular formula C14H15N B13924219 N,4'-Dimethyl[1,1'-biphenyl]-3-amine

N,4'-Dimethyl[1,1'-biphenyl]-3-amine

Cat. No.: B13924219
M. Wt: 197.27 g/mol
InChI Key: QPXMMVJPMCWURZ-UHFFFAOYSA-N
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Description

N,4'-Dimethyl[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a methyl group on the amine nitrogen (N-methyl) and a second methyl substituent at the 4'-position of the biphenyl ring. Biphenylamines are widely used in pharmaceuticals, organic electronics, and materials science due to their tunable electronic properties and synthetic versatility .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-methyl-3-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10,15H,1-2H3

InChI Key

QPXMMVJPMCWURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4’-Dimethyl[1,1’-biphenyl]-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N,4’-Dimethyl[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4’-Dimethyl[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N,4’-Dimethyl[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4’-Dimethyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues and their substituent effects are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N,N-Dimethyl-[1,1'-biphenyl]-3-amine N,N-dimethyl; no 4'-substituent 183.25 Enhanced electron-donating ability; precursor for Suzuki couplings
4'-Bromo-4-methyl-[1,1'-biphenyl]-3-amine 4-methyl; 4'-Br 262.13 Bromine enables cross-coupling reactions; used in meta-selective C–H arylation
4'-Methoxy-N,N,5-trimethyl-[1,1'-biphenyl]-3-amine N,N,5-trimethyl; 4'-OCH₃ 255.34 Methoxy group increases solubility; potential pharmaceutical intermediate
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 4-methyl; 2'-F; 5'-Br 280.14 Halogenated derivatives for drug discovery; steric hindrance impacts reactivity
4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-amine 4'-piperazinylmethyl 311.44 Basic side chain enhances binding to biological targets

Key Observations :

  • Electron-Donating Groups (e.g., methyl, methoxy) : Improve solubility and electron density, favoring charge transport in organic electronics .
  • Electron-Withdrawing Groups (e.g., Br, F) : Facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for functionalization .
  • Bulkier Substituents (e.g., piperazinylmethyl) : May reduce crystallinity but enhance interaction with biological targets .

Physicochemical Properties

  • Melting Points : Range from 114°C (N-benzyl-isoxazole derivatives) to 167°C (oxazole derivatives), influenced by substituent rigidity .
  • NMR Data : Methyl groups on the amine (δ ~2.3–2.9 ppm in $^1$H NMR) and aromatic protons (δ ~6.7–7.6 ppm) are consistent across analogues .
  • Mass Spectrometry : HRMS data (e.g., [M+H]+ = 184.1121 for 4'-bromo-4-methyl derivatives) confirm molecular integrity .

Pharmaceutical Relevance

  • Halogenated Analogues : Used in photoinduced C–N bond activation for drug intermediate synthesis .

Materials Science

  • N,N-Dimethyl Derivatives : Serve as hole-transport materials in organic light-emitting diodes (OLEDs) due to their electron-rich aromatic systems .
  • Heterocycle-Functionalized Analogues : Oxazole and isoxazole derivatives exhibit fluorescence properties suitable for optoelectronic devices .

Limitations and Challenges

  • Steric Hindrance : Bulky substituents (e.g., 4'-piperazinylmethyl) may complicate purification, requiring specialized chromatography .
  • Sensitivity to Oxidation : Primary amines (unlike N-methylated derivatives) are prone to oxidation, necessitating protective strategies during synthesis .

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